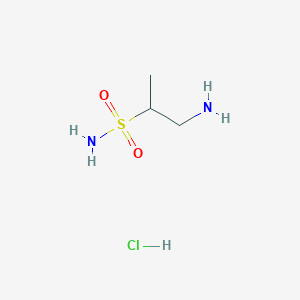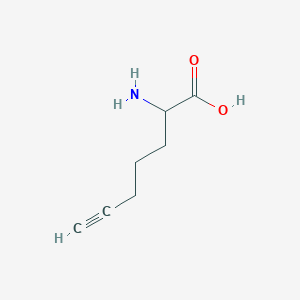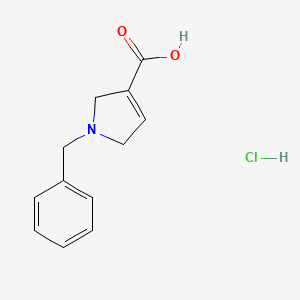
1-ベンジル-2,5-ジヒドロ-1H-ピロール-3-カルボン酸塩酸塩
概要
説明
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1384430-61-8 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride . The InChI code for the compound is 1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.7 . It is a powder that is stored at room temperature .科学的研究の応用
医薬品化合物の合成
この化合物は、様々な医薬品の合成における重要な中間体として役立ちます。その構造は、潜在的な治療効果を持つ分子の構築において重要な役割を果たします。 例えば、γ-アミノ酪酸 (GABA) のアナログを合成するために使用できます。これは、神経疾患の治療において重要な役割を果たします .
抗菌剤の開発
研究によると、この化合物の誘導体は抗菌作用を示します。 これは、耐性菌株に対して効果的な新しい抗菌薬の開発において重要です .
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (2397 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Given the broad spectrum of biological activities exhibited by indole and pyrrole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in in vitro or in vivo settings have observed that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis of essential molecules, and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride within cells and tissues are essential for understanding its effects. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
1-benzyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBCDTGFHYFJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
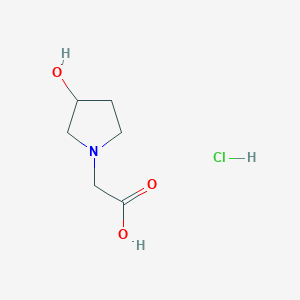
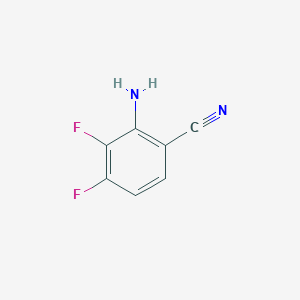
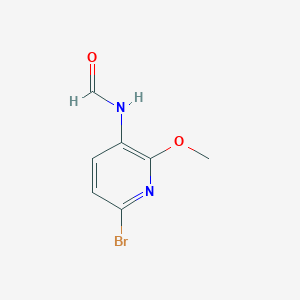
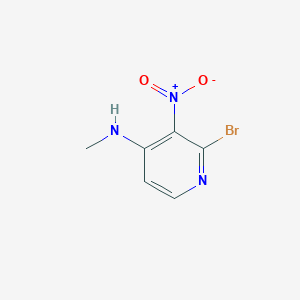

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
